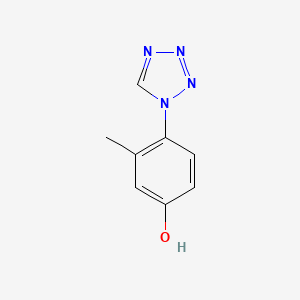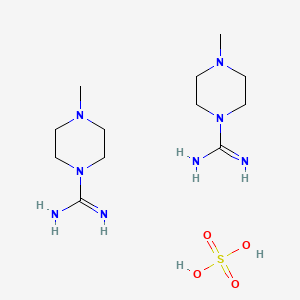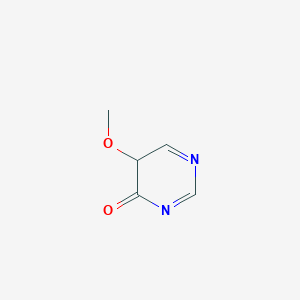![molecular formula C13H16ClNO B1461986 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide CAS No. 1031131-00-6](/img/structure/B1461986.png)
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide
Overview
Description
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is a chemical compound with the molecular formula C13H16ClNO and a molecular weight of 237.73 g/mol . It is used primarily in research settings and is known for its unique structural properties, which include a cyclopropyl group and a 4-methylphenyl group attached to an acetamide moiety .
Preparation Methods
The synthesis of 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide typically involves the reaction of 4-methylbenzylamine with cyclopropylcarbonyl chloride in the presence of a base, followed by chlorination of the resulting intermediate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield.
Chemical Reactions Analysis
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Scientific Research Applications
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide can be compared to other similar compounds, such as:
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
N-cyclopropyl-N-(4-methylphenyl)acetamide: Similar structure but lacks the chlorine atom.
N-[cyclopropyl(4-methylphenyl)methyl]acetamide: Similar structure but lacks the chlorine atom and has a different substitution pattern.
These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[cyclopropyl-(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-9-2-4-10(5-3-9)13(11-6-7-11)15-12(16)8-14/h2-5,11,13H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKJMGDPNLXOHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


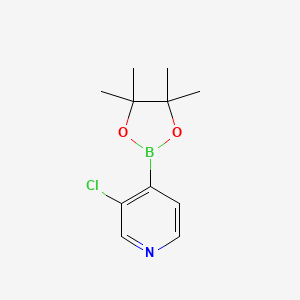
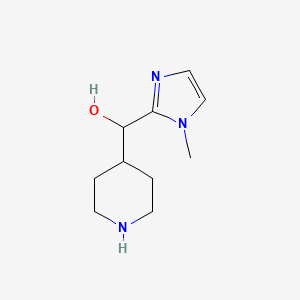
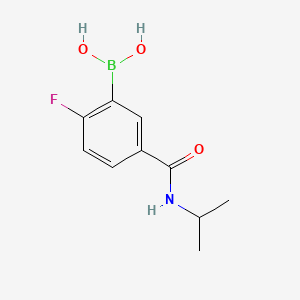


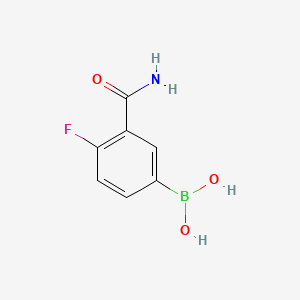

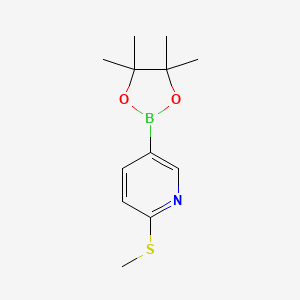
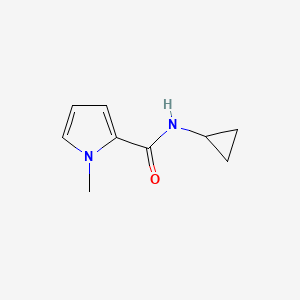
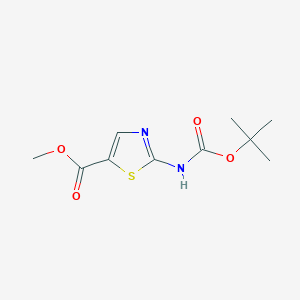
![3-Ethyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1461919.png)
